molecular formula C12H13Cl2NO4 B6147945 4-{[(tert-butoxy)carbonyl]amino}-2,6-dichlorobenzoic acid CAS No. 1199776-39-0

4-{[(tert-butoxy)carbonyl]amino}-2,6-dichlorobenzoic acid

Cat. No. B6147945
CAS RN: 1199776-39-0
M. Wt: 306.1
InChI Key:
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Description

“4-{[(tert-butoxy)carbonyl]amino}-2,6-dichlorobenzoic acid” is a chemical compound. The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of “4-{[(tert-butoxy)carbonyl]amino}-2,6-dichlorobenzoic acid” involves the use of the BOC group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process is part of the broader field of organic synthesis.


Molecular Structure Analysis

The molecular structure of “4-{[(tert-butoxy)carbonyl]amino}-2,6-dichlorobenzoic acid” is complex. It includes a BOC group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Chemical Reactions Analysis

The chemical reactions involving “4-{[(tert-butoxy)carbonyl]amino}-2,6-dichlorobenzoic acid” are complex and involve multiple steps. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This is a key step in the synthesis of this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{[(tert-butoxy)carbonyl]amino}-2,6-dichlorobenzoic acid' involves the protection of the amine group, followed by the introduction of the carboxylic acid group and the chlorination of the benzene ring.", "Starting Materials": [ "2,6-dichlorobenzoic acid", "tert-butylamine", "di-tert-butyl dicarbonate", "thionyl chloride", "triethylamine", "dichloromethane", "methanol", "sodium hydroxide", "water" ], "Reaction": [ "Protection of the amine group: tert-butylamine is reacted with di-tert-butyl dicarbonate in the presence of triethylamine and dichloromethane to form the protected amine, tert-butyl carbamate.", "Introduction of the carboxylic acid group: 2,6-dichlorobenzoic acid is reacted with thionyl chloride in the presence of dichloromethane to form the corresponding acid chloride. The acid chloride is then reacted with the protected amine in the presence of triethylamine and dichloromethane to form the protected amide, 4-{[(tert-butoxy)carbonyl]amino}-2,6-dichlorobenzoyl chloride.", "Deprotection of the amine group: the protected amide is reacted with methanol and sodium hydroxide to remove the tert-butyl carbamate protecting group and form the final product, 4-{[(tert-butoxy)carbonyl]amino}-2,6-dichlorobenzoic acid." ] }

CAS RN

1199776-39-0

Product Name

4-{[(tert-butoxy)carbonyl]amino}-2,6-dichlorobenzoic acid

Molecular Formula

C12H13Cl2NO4

Molecular Weight

306.1

Purity

95

Origin of Product

United States

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